molecular formula C25H30Cl2N2O5S B11601764 Ethyl 5-(cyclohexylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11601764
M. Wt: 541.5 g/mol
InChI Key: GMZNLKYMDOTNIH-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene carboxylate family. This compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the carboxylate group, and subsequent functionalization with cyclohexylcarbamoyl and dichlorophenoxybutanamido groups. Common reagents used in these reactions include organolithium reagents, chlorinating agents, and amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing safety measures for handling hazardous reagents. Industrial methods may also involve continuous flow processes and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Exploring its use as a drug candidate or in drug delivery systems.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, disrupting cellular processes, or interfering with metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with various functional groups. Examples include:

  • ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • PROPYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C25H30Cl2N2O5S

Molecular Weight

541.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H30Cl2N2O5S/c1-3-33-25(32)21-15(2)22(23(31)28-17-8-5-4-6-9-17)35-24(21)29-20(30)10-7-13-34-19-12-11-16(26)14-18(19)27/h11-12,14,17H,3-10,13H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

GMZNLKYMDOTNIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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